molecular formula C6H14N2O B14779064 3-Amino-3-methyl-piperidin-4-ol

3-Amino-3-methyl-piperidin-4-ol

Cat. No.: B14779064
M. Wt: 130.19 g/mol
InChI Key: HSRKPUZTNWGNIK-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . The compound this compound features a six-membered ring with one nitrogen atom and a hydroxyl group at the fourth position, making it a valuable building block for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methyl-piperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of amino alcohols using reagents like thionyl chloride (SOCl2) to form the piperidine ring .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactions, which allow for efficient and scalable synthesis. These methods utilize readily available starting materials and catalysts to produce the compound in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted piperidines, piperidinones, and various amine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which lacks the amino and hydroxyl groups.

    3-Amino-piperidine: Similar structure but without the methyl and hydroxyl groups.

    4-Hydroxy-piperidine: Lacks the amino and methyl groups.

Uniqueness

3-Amino-3-methyl-piperidin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for the synthesis of various biologically active compounds .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-amino-3-methylpiperidin-4-ol

InChI

InChI=1S/C6H14N2O/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4,7H2,1H3

InChI Key

HSRKPUZTNWGNIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1O)N

Origin of Product

United States

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